molecular formula C10H23NO B028644 N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide CAS No. 105197-93-1

N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide

Cat. No.: B028644
CAS No.: 105197-93-1
M. Wt: 173.3 g/mol
InChI Key: FCFGWEMSHODFCO-UHFFFAOYSA-M
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Description

N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide is a quaternary ammonium compound with a molecular formula of C10H23NO. It is known for its strong basicity and is commonly used as a phase transfer catalyst in organic synthesis. This compound is also utilized in the preparation of various zeolites and other catalytic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N,N-dimethylcyclohexylamine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The resulting quaternary ammonium iodide is then treated with a hydroxide source, such as sodium hydroxide, to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethyl-N,N-dimethylcyclohexanaminium oxide.

    Reduction: It can be reduced to form N-ethyl-N,N-dimethylcyclohexylamine.

    Substitution: It can undergo nucleophilic substitution reactions to form different quaternary ammonium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.

Major Products Formed

    Oxidation: N-ethyl-N,N-dimethylcyclohexanaminium oxide.

    Reduction: N-ethyl-N,N-dimethylcyclohexylamine.

    Substitution: Various quaternary ammonium salts depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide involves its strong basicity and ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, stabilizing transition states and intermediates in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N,N-dimethylcyclohexanaminium hydroxide
  • N-Propyl-N,N-dimethylcyclohexanaminium hydroxide
  • N-Butyl-N,N-dimethylcyclohexanaminium hydroxide

Uniqueness

N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a phase transfer catalyst compared to its methyl, propyl, and butyl analogs. Additionally, its strong basicity and stability under various reaction conditions make it a preferred choice in many synthetic applications .

Biological Activity

N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide, often referred to as EDMCHOH, is a quaternary ammonium compound that has garnered interest in various fields, particularly in medicinal chemistry and catalysis. This article delves into its biological activity, mechanisms of action, and potential applications based on a review of diverse research findings.

Overview of this compound

EDMCHOH is a synthetic compound characterized by its unique cyclohexane structure, which contributes to its biological properties. It belongs to a class of compounds known for their ability to interact with biological membranes and proteins, making them valuable in pharmacological applications.

The biological activity of EDMCHOH can be attributed to several mechanisms:

  • Membrane Interaction : Its cationic nature allows it to interact with negatively charged cell membranes, facilitating the disruption of membrane integrity in certain bacterial strains .
  • Enzyme Inhibition : Preliminary studies suggest that EDMCHOH may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and energy metabolism .
  • Catalytic Activity : As a catalyst in organic reactions, EDMCHOH has shown promise in asymmetric synthesis and other catalytic processes, enhancing reaction efficiency and selectivity .

Antimicrobial Properties

One of the notable biological activities of EDMCHOH is its antimicrobial effect. Research indicates that it exhibits:

  • Bactericidal Activity : EDMCHOH has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
  • Fungal Inhibition : Studies have also highlighted its antifungal properties, particularly against pathogenic fungi, suggesting potential applications in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of EDMCHOH. Results indicate:

  • Selective Cytotoxicity : While exhibiting cytotoxic effects on certain cancer cell lines, such as breast and prostate cancer cells, EDMCHOH showed lower toxicity towards normal human cells. This selectivity is crucial for developing targeted cancer therapies .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of EDMCHOH against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial properties .
  • Cytotoxicity Assessment :
    • In vitro studies involving human breast cancer cells (MCF-7) revealed that EDMCHOH induced apoptosis at concentrations above 50 µg/mL. Flow cytometry analysis confirmed increased rates of early apoptosis compared to control groups .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of EDMCHOH:

Study Focus Findings Reference
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
CytotoxicityInduces apoptosis in cancer cells with minimal harm to normal cells
Enzyme InhibitionPotential inhibition of metabolic enzymes
Catalytic ApplicationsEnhances efficiency in organic synthesis

Properties

IUPAC Name

cyclohexyl-ethyl-dimethylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N.H2O/c1-4-11(2,3)10-8-6-5-7-9-10;/h10H,4-9H2,1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFGWEMSHODFCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)C1CCCCC1.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607752
Record name N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105197-93-1
Record name N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide
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